molecular formula C7H3LiN2O2 B2412296 Lithium;4-cyanopyridine-2-carboxylate CAS No. 1400678-88-7

Lithium;4-cyanopyridine-2-carboxylate

Cat. No.: B2412296
CAS No.: 1400678-88-7
M. Wt: 154.05
InChI Key: YROZUNJAQNHXGG-UHFFFAOYSA-M
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Description

Lithium;4-cyanopyridine-2-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential applications across various fields. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a 4-cyanopyridine-2-carboxylate moiety. The presence of both a cyano group and a carboxylate group in the pyridine ring contributes to its distinctive chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of the lithium ion, a key component of Lithium 4-Cyanopyridine-2-Carboxylate, is the nervous system. Lithium ions can easily displace K+ and Na+ and even Ca+2, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .

Mode of Action

Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown .

Biochemical Pathways

Lithium affects several biochemical pathways. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .

Pharmacokinetics

Lithium salts are known for their mood-stabilizing effects and are used in the treatment of bipolar disorder . More research is needed to understand the ADME properties of this specific compound.

Result of Action

The result of lithium’s action is mood stabilization, making it an effective treatment for bipolar disorder. It counteracts both mania and depression

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium-based compounds. For instance, the extraction and production of lithium involve large quantities of energy and water, which can have environmental implications . Additionally, the disposal and recycling of lithium batteries, which may contain compounds like Lithium 4-Cyanopyridine-2-Carboxylate, are important considerations for environmental sustainability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-cyanopyridine-2-carboxylate typically involves the reaction of 4-cyanopyridine-2-carboxylic acid with a lithium base. One common method includes dissolving 4-cyanopyridine-2-carboxylic acid in an appropriate solvent, such as tetrahydrofuran (THF), followed by the addition of lithium hydroxide or lithium carbonate. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Lithium;4-cyanopyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4-aminopyridine-2-carboxylate derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyridine derivatives. These products can have varied applications depending on their chemical properties .

Scientific Research Applications

Lithium;4-cyanopyridine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium;4-cyanopyridine-2-carboxylate include:

    4-cyanopyridine-2-carboxylic acid: The parent compound without the lithium ion.

    4-aminopyridine-2-carboxylate: A reduced derivative with an amine group instead of a cyano group.

    Lithium;4-aminopyridine-2-carboxylate: A lithium salt of the reduced derivative.

Uniqueness

This compound is unique due to the presence of both a cyano group and a carboxylate group in the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The coordination of the lithium ion further enhances its stability and reactivity, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

lithium;4-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2.Li/c8-4-5-1-2-9-6(3-5)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROZUNJAQNHXGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(C=C1C#N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400678-88-7
Record name lithium 4-cyanopyridine-2-carboxylate
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